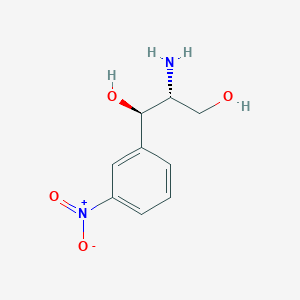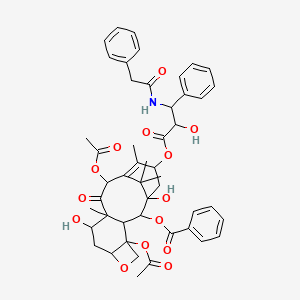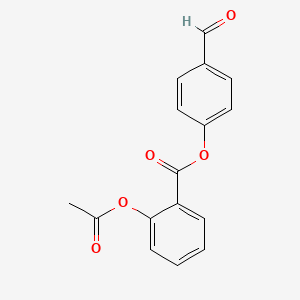
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol, commonly known as ANP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. ANP is a chiral compound, meaning that it exists in two mirror-image forms, and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ANP is complex and not fully understood. ANP has been shown to interact with a variety of molecular targets, including ion channels, receptors, and enzymes. Some of the specific targets of ANP include the NMDA receptor, the AMPA receptor, and the potassium channel Kv1.3. ANP has been shown to modulate the activity of these targets in a variety of ways, including allosteric modulation, direct binding, and inhibition.
Biochemical and physiological effects:
ANP has been shown to possess a range of biochemical and physiological effects, including modulation of ion channel activity, induction of apoptosis, and inhibition of cell proliferation. ANP has also been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ANP for lab experiments is its specificity and potency. ANP has been shown to selectively modulate the activity of ion channels and receptors, making it a useful tool for studying the functions of these targets. However, one limitation of ANP is its potential toxicity, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on ANP. One area of interest is the development of novel drugs based on the structure of ANP. Another area of interest is the investigation of the potential therapeutic applications of ANP in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of ANP and its effects on different molecular targets.
Synthesemethoden
The synthesis of ANP involves several steps, including the protection of the nitro group, the reduction of the nitro group to an amino group, and the resolution of the resulting mixture of enantiomers. One commonly used method for the synthesis of ANP involves the use of L-tartaric acid as a resolving agent.
Wissenschaftliche Forschungsanwendungen
ANP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, ANP has been shown to modulate the activity of ion channels and receptors, and has been used as a tool to study the mechanisms of synaptic transmission. In cancer research, ANP has been investigated for its potential anti-tumor effects, and has been shown to induce apoptosis in cancer cells. In drug discovery, ANP has been used as a lead compound for the development of novel drugs targeting ion channels and receptors.
Eigenschaften
IUPAC Name |
(1R,2R)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)


![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)